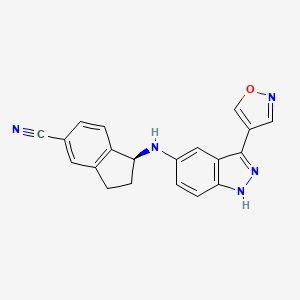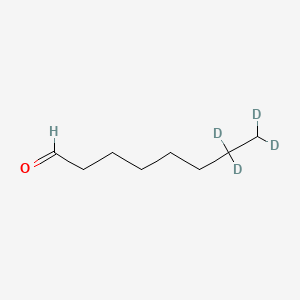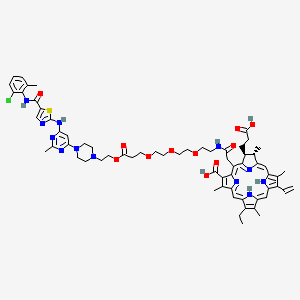
DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite is a phosphoramidite derivative of 5-fluoro-2’-deoxycytidine. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential in various fields of scientific research, including molecular biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite typically involves the protection of the hydroxyl groups of 5-fluoro-2’-deoxycytidine followed by the introduction of the phosphoramidite group. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 5-fluoro-2’-deoxycytidine are protected using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Phosphitylation: The protected nucleoside is then reacted with a phosphitylating reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the phosphoramidite derivative
Industrial Production Methods
Industrial production of DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of 5-fluoro-2’-deoxycytidine are protected using DMTr-Cl.
Phosphitylation in Bulk: The protected nucleoside is then phosphitylated using industrial-grade reagents and solvents.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phosphoramidite group can be oxidized to form phosphate esters using oxidizing agents such as iodine in the presence of water
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alcohols and amines. Conditions typically involve the use of bases like DIPEA.
Oxidation Reactions: Common oxidizing agents include iodine and water, often used in the presence of a base
Major Products Formed
Substitution Reactions: The major products are substituted phosphoramidites or phosphate esters.
Oxidation Reactions: The major products are phosphate esters
Scientific Research Applications
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the study of DNA and RNA modifications and their biological effects.
Medicine: Utilized in the development of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.
Industry: Applied in the production of diagnostic tools and molecular probes
Mechanism of Action
The mechanism of action of DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can alter the properties of the oligonucleotide, such as its stability and binding affinity. The molecular targets and pathways involved include:
DNA and RNA: The modified oligonucleotides can interact with DNA and RNA, affecting their function and stability.
Enzymes: The modified oligonucleotides can inhibit or enhance the activity of enzymes involved in nucleic acid metabolism
Comparison with Similar Compounds
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite is unique compared to other similar compounds due to the presence of the 5-fluoro group, which enhances its stability and binding affinity. Similar compounds include:
5-Fluoro-2’-deoxycytidine: Lacks the phosphoramidite group and is less stable.
2’-Deoxycytidine-phosphoramidite: Lacks the 5-fluoro group and has different binding properties
Properties
Molecular Formula |
C39H47FN5O7P |
|---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
3-[[(2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-22-10-21-41)52-34-23-36(44-24-33(40)37(42)43-38(44)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,42,43,46)/t34?,35-,36-,53?/m1/s1 |
InChI Key |
KGJHTXLOSNZKSM-UMTJGLDMSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)




![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)



![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)

